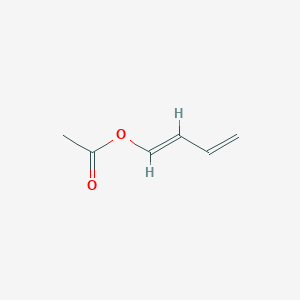

1-Acetoxy-1,3-butadiene

Description

Nomenclature and Stereoisomerism of 1-Acetoxy-1,3-butadiene

Systematically named as 1,3-butadienyl acetate (B1210297), this compound possesses the chemical formula C₆H₈O₂. cdnsciencepub.comguidechem.com The numbering of the butadiene backbone places the acetoxy group at the first carbon atom. The presence of a double bond between the first and second carbon atoms, to which the acetoxy group is attached, gives rise to geometric isomerism. This results in the existence of two diastereomers: cis-1-acetoxy-1,3-butadiene and trans-1-acetoxy-1,3-butadiene. cdnsciencepub.comingentaconnect.com

These isomers, while possessing the same chemical formula and connectivity, exhibit distinct physical properties and spectroscopic characteristics due to their different spatial arrangements. The commercial product is typically available as a mixture of these cis and trans forms. guidechem.com

In the cis isomer, the substituents on the C1-C2 double bond are on the same side. Early studies involving the fractional distillation of the reaction mixture obtained from crotonaldehyde (B89634) and acetic anhydride (B1165640) yielded fractions with varying physical properties. cdnsciencepub.com The lowest boiling fraction was predominantly the cis isomer. cdnsciencepub.com The infrared spectrum of the cis isomer shows characteristic bands that distinguish it from the trans form. cdnsciencepub.com For instance, in one study, the cis isomer exhibited a C=C stretching frequency at 1656 cm⁻¹. cdnsciencepub.com

Conversely, the trans isomer has the substituents on the opposite sides of the C1-C2 double bond. This isomer was found to be the predominant component in the higher boiling fractions during early fractional distillation experiments. cdnsciencepub.com The trans isomer is often noted to be more reactive in certain reactions, such as the Diels-Alder reaction. guidechem.com Its infrared spectrum also displays unique absorption bands, with a C=C stretching frequency observed at 1659 cm⁻¹ in the same study that analyzed the cis isomer. cdnsciencepub.com

Table 1: Physical Properties of cis- and trans-1-Acetoxy-1,3-butadiene Isomers

| Property | cis-1-Acetoxy-1,3-butadiene | trans-1-Acetoxy-1,3-butadiene |

|---|---|---|

| Boiling Point | Lower boiling point isomer cdnsciencepub.com | Higher boiling point isomer cdnsciencepub.com |

| Refractive Index (n_D) | Lower refractive index cdnsciencepub.com | Higher refractive index cdnsciencepub.com |

| Specific Gravity | Lower specific gravity cdnsciencepub.com | Higher specific gravity cdnsciencepub.com |

| UV Absorption (λ_max) | 228 mµ cdnsciencepub.com | 228 mµ cdnsciencepub.com |

| C=C Stretching (IR) | 1656 cm⁻¹ cdnsciencepub.com | 1659 cm⁻¹ cdnsciencepub.com |

Historical Context and Early Investigations of Acetoxylated Butadienes

The exploration of acetoxylated butadienes dates back to the mid-20th century. A notable early preparation of this compound involved the reaction of crotonaldehyde with acetic anhydride in the presence of a catalyst such as potassium or sodium acetate. cdnsciencepub.comcdnsciencepub.com This method, detailed in a 1960 paper by Georgieff and Dupré, yielded a mixture of the cis and trans isomers. cdnsciencepub.comingentaconnect.com Through careful fractional distillation, these researchers were able to separate the isomers and characterize their distinct physical and spectroscopic properties, providing foundational knowledge for the field. cdnsciencepub.com

Further investigations in the latter half of the 20th century focused on the reactivity of these acetoxylated dienes. The development of palladium-catalyzed reactions, for instance, opened new avenues for the synthesis and functionalization of dienes. One such method involves the palladium-catalyzed acetoxylation of 1,3-butadiene (B125203) gas, which can produce this compound as a major product. chemicalbook.com These early studies laid the groundwork for understanding the chemical behavior of acetoxylated butadienes and paved the way for their application in more complex synthetic endeavors.

Significance of this compound as a Chemical Synthon in Contemporary Organic Synthesis

This compound is a highly valued synthon in modern organic synthesis, primarily due to its role as a versatile diene in cycloaddition reactions. The presence of the acetoxy group enhances the electrophilicity of the double bond, making it more reactive towards dienophiles in Diels-Alder reactions. guidechem.com This has been exploited in the synthesis of a wide array of functionalized cyclohexene (B86901) derivatives.

The utility of this compound in Diels-Alder reactions is extensive. It has been reacted with various dienophiles, including:

ortho-carbazolequinones to produce benzocarbazolequinones. chemicalbook.com

Diethyl ketovinylphosphonate, both with and without Lewis acid catalysis. chemicalbook.com

Methyl acrylate (B77674) to form racemic 2-hydroxy-3-cyclohexenecarboxylic acid. chemicalbook.com

Other dienophiles such as maleimides, juglone, and butyne-1,4-dione. chemicalbook.com

Beyond the classic Diels-Alder reaction, this compound has been shown to participate in other types of cycloadditions. For instance, it can undergo [6+4] cycloadditions with tropones. acs.org Furthermore, it has been utilized as a reactant in intermolecular oxa-Pictet-Spengler cyclizations. chemicalbook.com The reactivity of this diene can be further modulated by the use of Lewis acids, which can catalyze the Diels-Alder reaction and even enable enantioselective transformations under mild conditions. guidechem.com The resulting cycloadducts, containing an acetoxy group, can be readily transformed into other functional groups, further highlighting the synthetic utility of this compound.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

1515-76-0 |

|---|---|

Formule moléculaire |

C6H8O2 |

Poids moléculaire |

112.13 g/mol |

Nom IUPAC |

[(1Z)-buta-1,3-dienyl] acetate |

InChI |

InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3/b5-4- |

Clé InChI |

NMQQBXHZBNUXGJ-PLNGDYQASA-N |

SMILES |

CC(=O)OC=CC=C |

SMILES isomérique |

CC(=O)O/C=C\C=C |

SMILES canonique |

CC(=O)OC=CC=C |

Autres numéros CAS |

35694-20-3 1515-76-0 |

Pictogrammes |

Flammable; Acute Toxic; Irritant |

Origine du produit |

United States |

Synthetic Methodologies for 1 Acetoxy 1,3 Butadiene

Preparation via Acetic Anhydride (B1165640) Reactivity with Crotonaldehyde (B89634)

One of the well-established methods for preparing 1-acetoxy-1,3-butadiene involves the reaction of crotonaldehyde with acetic anhydride. researchgate.nettue.nl This process yields a mixture of cis and trans isomers of the target compound. researchgate.nettue.nl The reaction is effectively catalyzed by alkali metal acetates, which play a crucial role in facilitating the transformation.

Both potassium acetate (B1210297) and sodium acetate have been successfully employed as catalysts in the synthesis of this compound from crotonaldehyde and acetic anhydride. researchgate.nettue.nl These basic salts are thought to function by deprotonating acetic anhydride to generate an acetate enolate. This enolate then acts as the nucleophile, attacking the carbonyl carbon of crotonaldehyde. The subsequent elimination of a water molecule and acetate leads to the formation of the conjugated diene system of this compound. The choice between potassium and sodium acetate can influence the reaction rate and yield, although both are effective in promoting the desired conversion. tue.nl

The efficiency of this synthetic route is highly dependent on the reaction conditions. A common procedure involves charging a reaction vessel with the catalyst, such as potassium acetate, and acetic anhydride. tue.nl The mixture is heated to reflux, and crotonaldehyde is then added gradually over a period of several hours to control the reaction rate and temperature. tue.nl Following the addition, the mixture is typically refluxed for a short duration to ensure the completion of the reaction. tue.nl

Optimization of this process involves controlling the molar ratios of the reactants and catalyst, the reaction temperature, and the addition rate of crotonaldehyde. The workup procedure is also critical for isolating the pure product and involves neutralizing the excess acetic acid and removing unreacted crotonaldehyde. tue.nl

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Crotonaldehyde, Acetic Anhydride | tue.nl |

| Catalyst | Potassium Acetate or Sodium Acetate | researchgate.nettue.nl |

| Temperature | Reflux | tue.nl |

| Procedure | Gradual drop-wise addition of Crotonaldehyde to a refluxing mixture of Acetic Anhydride and catalyst. | tue.nl |

| Post-Addition | Additional reflux period (e.g., 20 minutes). | tue.nl |

Formation via Oxidative Acetoxylation of 1,3-Butadiene (B125203)

An alternative and more direct route to this compound is the oxidative acetoxylation of 1,3-butadiene. This method involves the simultaneous introduction of an acetoxy group and the preservation of the diene structure through an oxidation reaction. Palladium-based catalysts are central to this transformation, offering high efficiency and selectivity.

The gas-phase acetoxylation of 1,3-butadiene is effectively catalyzed by palladium-potassium acetate (Pd-KOAc) systems. researchgate.net In this process, this compound is reported to be a major product. The catalytic cycle is believed to involve the activation of 1,3-butadiene by a palladium(II) species, followed by a nucleophilic attack of an acetate ion. Subsequent steps involving oxidative regeneration of the palladium catalyst lead to the formation of the final product and complete the catalytic cycle. The potassium acetate component not only serves as the source of the nucleophilic acetate but also helps to maintain the catalytic activity of the palladium center.

The performance of palladium-catalyzed acetoxylation reactions can be significantly enhanced by the introduction of co-catalysts or additives.

Antimony (Sb): The presence of antimony has been shown to have a beneficial role in the catalytic performance of palladium-based systems for acetoxylation. doi.org Studies on related reactions have indicated that antimony can help inhibit the agglomeration or growth of palladium particles during the reaction, which in turn prevents a drastic reduction in catalytic activity. doi.org

Bismuth (Bi): Bismuth is a well-established promoter for palladium-catalyzed selective oxidation reactions. researchgate.nettue.nl Its promoting effect is thought to arise from several factors, including the geometric blocking of certain active sites on the palladium surface, which can enhance selectivity, and the formation of surface complexes that facilitate the reaction pathway. researchgate.net In some systems, the addition of an optimal amount of bismuth can increase the initial reaction rates by two to three times compared to an unpromoted palladium catalyst. tue.nl

Cesium Chloride (CsCl): While various additives are used in palladium catalysis, specific research detailing the influence of cesium chloride on the oxidative acetoxylation of 1,3-butadiene to form this compound is not extensively documented in the reviewed literature.

| Co-catalyst/Additive | Observed Influence | Reference |

|---|---|---|

| Antimony (Sb) | Inhibits growth of Pd particles, preventing loss of catalytic activity. | doi.org |

| Bismuth (Bi) | Acts as a promoter, enhancing reaction rates and selectivity. May involve geometric blocking of active sites. | researchgate.nettue.nl |

| Cesium Chloride (CsCl) | Specific influence on this reaction is not widely reported. |

For instance, reducible supports like titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂) can interact more strongly with the palladium particles compared to non-reducible supports such as silicon dioxide (SiO₂) and gamma-alumina (γ-Al₂O₃). doi.org This interaction affects the growth of palladium particles during the reaction, which in turn has a significant influence on catalytic performance. doi.org Acidity measurements on various supported palladium-antimony catalysts revealed the presence of Lewis acid sites, with no evidence of Brønsted acidity. doi.org The strength and nature of these acidic sites can impact substrate adsorption and reaction pathways, thereby affecting both the conversion rate and the selectivity towards the desired product. The optimal catalytic performance is often a result of a complex interplay between palladium particle size, its oxidation state, and the acidic properties of the support material. doi.org

Alternative Synthetic Routes (e.g., Esterification of 1,3-Butadien-1-ol)

While the most prevalent industrial synthesis of this compound involves the reaction of crotonaldehyde with acetic anhydride, several alternative strategies exist for the formation of vinyl acetate functionalities. cdnsciencepub.com The direct esterification of 1,3-butadien-1-ol presents a conceptual route, though it is challenged by the inherent instability of the starting material. 1,3-Butadien-1-ol is an enol, which readily tautomerizes to its more stable aldehyde isomer, crotonaldehyde. acs.org Consequently, synthetic methods often bypass the isolation of the unstable enol.

Acetylation of Enol Precursors: The standard synthesis using crotonaldehyde and acetic anhydride can be viewed as an indirect esterification of the enol. The reaction is typically catalyzed by a base like potassium or sodium acetate and proceeds via the enolate of crotonaldehyde, which then attacks the acetic anhydride to form the final product as a mixture of geometric isomers. cdnsciencepub.com

Another approach to forming enol acetates is through the thermodynamically controlled enol acetylation of α,β-unsaturated ketones. For instance, steroid ketones treated with an acetic anhydride-hydrobromic acid reagent yield mixtures of enol acetates. rsc.org This principle could be applied to the corresponding butenone.

Baeyer-Villiger Oxidation: A modern, metal-free alternative for synthesizing vinyl acetates involves the Baeyer-Villiger oxidation of α,β-unsaturated methyl ketones. organic-chemistry.orgacs.org This reaction utilizes an oxidizing agent like Oxone (potassium monopersulfate triple salt) to convert ketones of a defined stereochemistry into their corresponding vinyl acetates, a process that is noted for its tolerance of a wide range of functional groups. organic-chemistry.orgresearchgate.net

Transition Metal-Catalyzed Routes: The synthesis of vinyl esters from their corresponding unstable alcohols can also be achieved through transition metal-catalyzed reactions. For example, vinyl ethers can be prepared via an iridium-catalyzed transfer vinylation, which involves an addition-elimination sequence of an alcohol with vinyl acetate. orgsyn.org This methodology could potentially be adapted for the synthesis of this compound.

The table below summarizes key aspects of these alternative synthetic considerations.

| Method | Precursor | Key Reagents/Catalysts | Notes |

| Enol Acetylation | Crotonaldehyde | Acetic Anhydride, Potassium/Sodium Acetate | Most common method; proceeds through enolate intermediate. cdnsciencepub.com |

| Baeyer-Villiger Oxidation | Methyl vinyl ketone | Oxone | Metal-free; preserves stereochemistry of the precursor. organic-chemistry.orgacs.org |

| Transfer Vinylation | 1,3-Butadien-1-ol (hypothetical) | Vinyl Acetate, Iridium Complex (e.g., [Ir(cod)Cl]₂) | Avoids isolation of unstable enol; general method for vinyl ethers. orgsyn.org |

Advanced Purification Strategies for Isomeric Mixtures

The synthesis of this compound typically results in a mixture of cis and trans geometric isomers. cdnsciencepub.com The separation and purification of these isomers are critical for applications where stereochemistry is important, such as in stereoselective Diels-Alder reactions. While classical methods like fractional distillation provide a degree of separation, more advanced strategies are required for high-purity isomers.

Fractional Distillation: Careful distillation of the crude product mixture can achieve partial separation of the cis and trans isomers. Research has shown that upon distillation, different fractions exhibit gradually changing physical properties such as boiling points, freezing points, and refractive indices, which is indicative of isomeric enrichment. cdnsciencepub.com For example, in one reported purification, the lower-boiling fraction was found to be predominantly the cis isomer, while the highest-boiling fraction was primarily the trans isomer. cdnsciencepub.com This separation is feasible due to the different boiling points of the isomers.

Advanced Chromatographic Techniques: For achieving high levels of isomeric purity, advanced chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation of geometric isomers that differ in their physical or chemical characteristics. chromatographytoday.com For diene isomers, reversed-phase columns (e.g., C18) can be effective. chromatographytoday.com The scalability of HPLC from analytical to preparative scales allows for the isolation of pure isomers in significant quantities. chromatographytoday.com

Argentation Chromatography: A highly effective technique for separating unsaturated compounds, including geometric isomers, is argentation chromatography. oup.comoup.com This method utilizes a stationary phase, typically silica (B1680970) gel, impregnated with silver salts (e.g., silver nitrate). The separation mechanism is based on the formation of reversible charge-transfer complexes between the silver ions and the π-electrons of the double bonds in the diene. The stability of these complexes often differs between cis and trans isomers, allowing for their separation. This technique can be implemented in high-performance liquid chromatography (HPLC) for rapid and efficient analytical and preparative separations. oup.comoup.com

The following table outlines the principles and applications of these advanced purification strategies.

| Purification Strategy | Principle of Separation | Application & Efficacy |

| Fractional Distillation | Difference in boiling points between cis and trans isomers. | Provides enrichment of isomers; lower-boiling fractions are often enriched in the cis isomer. cdnsciencepub.com |

| Preparative HPLC | Differential partitioning of isomers between a stationary phase (e.g., C18) and a mobile phase. | Allows for high-purity separation and is scalable for isolating larger quantities of each isomer. chromatographytoday.com |

| Argentation Chromatography (HPLC) | Reversible complex formation between silver ions (Ag⁺) on the stationary phase and the π-bonds of the diene isomers. oup.com | Highly selective for unsaturated compounds; provides excellent resolution for baseline separation of geometric isomers. oup.com |

Reactivity and Mechanistic Aspects of 1 Acetoxy 1,3 Butadiene

Cycloaddition Reactions of 1-Acetoxy-1,3-butadiene

This compound serves as a key building block in organic synthesis, primarily through its participation in cycloaddition reactions. Its utility is centered on its function as a 4-π electron component in the Diels-Alder reaction, a powerful tool for the formation of six-membered rings.

Diels-Alder Reactions as a Key Diene Component

The Diels-Alder reaction, a concerted [4+2] cycloaddition, is a cornerstone of modern synthetic chemistry for the construction of cyclohexene (B86901) derivatives. This compound is a versatile diene in these transformations, reacting with a variety of dienophiles to yield structurally diverse adducts.

The reactivity of this compound is pronounced in its reactions with electron-deficient alkenes and alkynes. These "normal-electron-demand" Diels-Alder reactions are facilitated by the electron-donating nature of the acetoxy group on the diene and the electron-withdrawing substituents on the dienophile.

In a typical reaction, this compound reacts with methyl acrylate (B77674) to produce racemic forms of 2-hydroxy-3-cyclohexenecarboxylic acid after hydrolysis of the initial acetoxy-substituted cycloadduct. sigmaaldrich.com The reaction proceeds to form a new six-membered ring with predictable regioselectivity, where the major product arises from the "ortho" transition state.

With maleimides , which are highly reactive dienophiles, this compound undergoes a [4+2] cycloaddition to form a bicyclic adduct. The stereochemistry of this reaction is of particular interest, with a general preference for the endo product due to secondary orbital interactions in the transition state. This stereoselectivity can be influenced by reaction conditions such as temperature and solvent. At lower temperatures, the kinetically favored endo isomer is predominant, while at higher temperatures, the thermodynamically more stable exo isomer may be formed.

The reaction with butyne-1,4-dione introduces a diketone functionality into the resulting cyclohexadiene ring. This adduct can serve as a versatile intermediate for further synthetic transformations.

| Dienophile | Product Type | Key Features |

| Methyl Acrylate | Monocyclic cyclohexene derivative | Forms racemic 2-hydroxy-3-cyclohexenecarboxylic acid upon hydrolysis. sigmaaldrich.com |

| Maleimides | Bicyclic adduct | Generally shows a preference for the endo stereoisomer. |

| Butyne-1,4-dione | Dicarbonyl-substituted cyclohexadiene | Product is a useful synthetic intermediate. |

This compound also participates in Diels-Alder reactions with dienophiles containing heteroatoms, leading to the formation of heterocyclic frameworks.

A notable example is the reaction with ortho-carbazolequinones . These quinones act as carbodienophiles, and their reaction with this compound provides a direct route to novel benzocarbazolequinone structures. nih.gov This transformation is significant for the synthesis of complex, biologically relevant scaffolds.

The reaction with methyl 2-(4-methylphenyl)-2H-azirine-3-carboxylate represents a hetero-Diels-Alder reaction where the C=N bond of the azirine acts as the dienophile. This cycloaddition leads to the formation of a nitrogen-containing bicyclic system, which upon rearrangement can yield valuable substituted pyridines or other heterocyclic compounds.

| Dienophile | Product Type | Synthetic Utility |

| ortho-Carbazolequinones | Benzocarbazolequinone | Access to novel polycyclic aromatic systems. nih.gov |

| Methyl 2-(4-methylphenyl)-2H-azirine-3-carboxylate | Nitrogen-containing bicyclic adduct | Precursor to functionalized heterocyclic compounds. |

The rate and selectivity of Diels-Alder reactions can often be enhanced by the use of Lewis acids. These catalysts coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and thereby accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

The Diels-Alder reaction of this compound with diethyl ketovinylphosphonate has been investigated both with and without Lewis acid assistance. sigmaaldrich.comsigmaaldrich.com The presence of a Lewis acid, such as aluminum chloride or boron trifluoride etherate, can lead to a significant increase in the reaction rate and may also influence the stereochemical outcome of the cycloaddition.

Table of Lewis Acid Effects on Diels-Alder Reactions of this compound

| Dienophile | Lewis Acid | Observed Effect |

|---|

The development of asymmetric Diels-Alder reactions is a major focus in organic synthesis, allowing for the creation of chiral molecules with high enantiopurity. An enantioselective Diels-Alder reaction of this compound has been reported with 2-methoxy-5-methyl-1,4-benzoquinone . sigmaaldrich.com

This reaction, carried out in the presence of molecular sieves, suggests an approach towards controlling the stereochemistry of the resulting adduct. While the specific chiral catalyst is not detailed in the available summary, the use of molecular sieves often points to the involvement of a chiral Lewis acid or organocatalyst where the sieves help to maintain anhydrous conditions, which is often crucial for catalyst activity and selectivity. The goal of such a process is to favor the formation of one enantiomer of the product over the other.

| Dienophile | Chiral Promoter System | Outcome |

| 2-Methoxy-5-methyl-1,4-benzoquinone | Molecular Sieves (4Å) | Enantioselective formation of the Diels-Alder adduct. sigmaaldrich.com |

Higher-Order Cycloaddition Reactions

Higher-order cycloaddition reactions, which involve more than six π-electrons, are less common than the [4+2] Diels-Alder reaction but offer pathways to larger ring systems. These reactions are often promoted by transition metals or proceed under photochemical conditions. While this compound is a well-established 4π component in [4+2] cycloadditions, its participation in higher-order cycloadditions, such as [6+4] or [8+2] reactions, is not well-documented in the readily available scientific literature. Theoretical studies and specific catalytic systems would likely be required to facilitate such transformations.

Catalytic Hydrovinylation Reactions of Acetoxy-1,3-dienes

The heterodimerization of 2-acetoxy-1,3-dienes with ethylene (B1197577), known as hydrovinylation, is a notable reaction catalyzed by cobalt complexes. This process typically yields 4,1-hydrovinylation products, which involves the addition of a vinyl group to the fourth carbon (C4) and a hydrogen atom to the first carbon (C1) of the diene system. A key advantage of the hydrovinylation products derived from acetoxydienes is their hydrolytic stability, which allows for straightforward purification using column chromatography on silica (B1680970) gel.

Asymmetric Hydrovinylation Strategies

Asymmetric hydrovinylation of acetoxy-1,3-dienes represents a powerful strategy for synthesizing chiral enolate surrogates. The use of earth-abundant cobalt catalysts combined with commercially available chiral phosphine (B1218219) ligands has proven highly effective. Specifically, ligands such as 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis-(diphenylphosphino)butane (DIOP) and 2,4-bis-diphenylphosphinopentane (BDPP) have demonstrated excellent regio- and enantioselectivities. Research has shown that complexes derived from (RR)-DIOP and (SS)-BDPP can achieve very high enantioselectivities (ee), often in the range of 90–99% for various 1,3-dienes, when reactions are conducted at low temperatures, such as -45°C. nih.govresearchgate.net For instance, the [(S,S)-DIOP]CoCl₂ complex has been successful in providing high yields (86–90%) and enantioselectivities greater than 90% ee for simple linear acetoxydienes.

Application of Cationic Cobalt(I) Complexes and Co-catalysts (e.g., Methylaluminoxane)

The active catalytic species in these hydrovinylation reactions is a cationic Cobalt(I) complex. These species are typically generated in situ from a Cobalt(II) precatalyst, such as a bidentate phosphine-CoCl₂ complex. nih.govresearchgate.net The activation of the Co(II) precatalyst is achieved using a co-catalyst, with methylaluminoxane (MAO) or trimethylaluminum (Me₃Al) being commonly employed for this purpose. nih.govresearchgate.net This activation process is crucial for the catalytic cycle. The mechanism is distinct from reactions mediated by Zn/ZnI₂, as Co(II) complexes show a lack of reactivity in the presence of these alternative agents. nih.gov The proposed mechanism involves the formation of an η⁴-[(diene)[P~P]CoH]⁺ complex intermediate, which dictates the reaction's subsequent selective transformations. nih.gov

Regioselectivity and Stereoselectivity in Hydrovinylation Products

The hydrovinylation of acetoxy-1,3-dienes exhibits significant selectivity. The reaction predominantly yields the 4,1-hydrovinylation product, a branched isomer, over the 1,2-addition product. nih.gov The regioselectivity (1,4- vs. 1,2-addition) and the stereoselectivity of the resulting alkene (E- vs. Z-isomer) are highly dependent on the choice of phosphine ligand and the reaction temperature. nih.gov

Cobalt complexes with ligands having narrow bite angles, like 1,1-diphenylphosphinomethane, tend to favor 1,2-addition. In contrast, most other ligands at low temperatures (e.g., -40°C) almost exclusively produce the (Z)-3-alkylhexa-1,4-diene, which arises from a 1,4-hydrovinylation pathway. nih.gov As the temperature increases, a greater proportion of the E-isomer of the branched 1,4-adduct is formed. nih.gov

The following table summarizes the results of the asymmetric hydrovinylation of various (E)-2-acetoxy-1,3-dienes using a cobalt catalyst system.

| Entry | Diene Substrate (R group) | Ligand | Yield (%) | ee (%) | Product |

| 1 | n-C₅H₁₁ | (S,S)-DIOP | 90 | 98 | (R)-1-acetoxy-3-vinyl-1-octene |

| 2 | n-C₄H₉ | (S,S)-DIOP | 86 | >99 | (R)-1-acetoxy-3-vinyl-1-heptene |

| 3 | CH₂CH(CH₃)₂ | (S,S)-DIOP | 91 | 96 | (R)-1-acetoxy-5-methyl-3-vinyl-1-hexene |

| 4 | (CH₂)₂Ph | (S,S)-DIOP | 80 | 95 | (R)-1-acetoxy-5-phenyl-3-vinyl-1-pentene |

| 5 | Cyclohexyl | (S,S)-DIOP | 88 | 94 | (R)-1-acetoxy-3-vinyl-1-(cyclohexyl)ethene |

| 6 | Ph | (S,S)-DIOP | 85 | 90 | (R)-1-acetoxy-3-phenyl-3-vinyl-1-propene |

Reactions were performed with 5 mol% catalyst and proceeded to completion within 3 hours, yielding the 4,1-hydrovinylation products.

Stereochemical Configuration Determination (e.g., Nuclear Overhauser Effect (nOe) Studies)

The determination of the precise three-dimensional structure of the hydrovinylation products is critical. For the products obtained from the hydrovinylation of 2-acetoxydienes, the configuration of the newly formed double bond has been definitively established through Nuclear Overhauser Effect (nOe) studies. This spectroscopic technique allows for the determination of the spatial proximity of atoms within a molecule, thus confirming the stereochemical outcome of the reaction.

Intermolecular Oxa-Pictet-Spengler Cyclizations

The oxa-Pictet-Spengler cyclization is a variation of the Pictet-Spengler reaction where an aromatic alcohol reacts with a carbonyl compound (or its equivalent) to form a pyran ring fused to the aromatic system. researchgate.net This transformation is typically promoted by Brønsted or Lewis acids. researchgate.net While technical literature from chemical suppliers indicates that this compound has been used as a reactant in intermolecular oxa-Pictet-Spengler cyclizations, detailed, peer-reviewed studies specifying the reaction partners and conditions for this particular diene were not identified in the searched scholarly articles. sigmaaldrich.com The general mechanism involves the formation of an oxocarbenium ion intermediate, which then undergoes cyclization. nih.gov

Reactivity under Visible Light Photocatalysis Conditions

This compound demonstrates reactivity under visible light photocatalysis, specifically in radical cation Diels-Alder cycloadditions. nih.govsigmaaldrich.com This type of [4+2] cycloaddition is particularly useful for reactions that are electronically mismatched under thermal conditions, such as the reaction between an electron-rich diene and an electron-rich dienophile. nih.govnih.gov

The process is typically promoted by Ruthenium(II) polypyridyl complexes, which act as efficient photosensitizers upon irradiation with visible light from sources as common as a household compact fluorescent light bulb. nih.gov The mechanism involves the photoexcited ruthenium complex initiating a single-electron transfer, which converts the electron-rich dienophile into a radical cation. nih.gov This radical cation then undergoes a facile cycloaddition with the electron-rich diene, this compound. nih.govsemanticscholar.org This photocatalytic method allows these reactions to proceed at ambient temperature with low catalyst loadings, offering a significant advantage over thermal methods that often require forcing conditions. nih.gov

Polymerization Inhibition Phenomena

The presence of this compound can significantly influence the kinetics of free-radical polymerization, particularly that of vinyl acetate (B1210297). This inhibitory effect is not uniform across its geometric isomers, with the cis and trans forms exhibiting distinct behaviors. Understanding these differences is crucial for controlling polymerization reactions where this compound may be present as an impurity or an additive.

Differential Inhibitory Effects of cis and trans Isomers in Vinyl Acetate Polymerization

Research has demonstrated that the geometric configuration of this compound plays a pivotal role in its efficacy as a polymerization inhibitor. Specifically, in the bulk polymerization of vinyl acetate initiated by benzoyl peroxide, the cis isomer of this compound is a substantially more potent inhibitor than its trans counterpart.

This difference in inhibitory action has been quantified through the determination of inhibition factors. The inhibition factor is a measure of the extent to which an inhibitor slows down a polymerization reaction. For the bulk polymerization of vinyl acetate, the cis form of this compound was found to have a higher inhibition factor than the trans form.

Inhibition Factors of this compound Isomers in Vinyl Acetate Polymerization

| Isomer | Inhibition Factor (seconds per p.p.m.) |

|---|---|

| cis-1-Acetoxy-1,3-butadiene | 2.02 |

| trans-1-Acetoxy-1,3-butadiene | 1.55 |

These findings highlight the stereospecific nature of the inhibition mechanism and underscore the importance of isomeric purity when considering the impact of this compound on polymerization systems.

Mechanistic Hypotheses for Inhibitory Action

While the precise mechanism for the differential inhibitory action of cis- and trans-1-acetoxy-1,3-butadiene has not been definitively elucidated in the reviewed literature, plausible hypotheses can be formulated based on established principles of free-radical polymerization and the structural characteristics of the isomers.

The reaction can be generalized as follows:

P• + D → PD•

where P• is the growing polymer chain and D is the diene inhibitor. The resulting radical, PD•, is too stable to efficiently add to a monomer unit, thus interrupting the propagation of the polymer chain.

The observed difference in inhibitory strength between the cis and trans isomers of this compound likely stems from a combination of steric and electronic factors that influence the rate of the chain transfer reaction and the stability of the resulting allylic radical.

One hypothesis is that the cis isomer, being sterically less hindered in its reactive conformation, can more readily interact with the growing polymer radical. The geometry of the cis isomer may facilitate a more favorable transition state for the abstraction of a hydrogen atom or the addition of the polymer radical across the diene system.

Another contributing factor could be the relative thermodynamic stabilities of the ground states of the two isomers. The trans isomer of a conjugated diene is generally more stable than the cis isomer due to reduced steric hindrance. This higher stability might translate to a higher activation energy required for it to react with the propagating radical, making it a less effective chain transfer agent and, consequently, a weaker inhibitor.

Furthermore, the conformation of the resulting resonance-stabilized radical could play a role. The specific geometry of the allylic radical formed from the cis isomer might be more stable or less reactive towards re-initiation than the radical derived from the trans isomer. The orientation of the acetoxy group could influence the delocalization of the unpaired electron in the allylic system, thereby affecting its stability and reactivity.

Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups and elucidating the structural details of 1-acetoxy-1,3-butadiene. The presence of both a conjugated diene system and an acetate (B1210297) group gives rise to a characteristic IR spectrum.

The cis and trans isomers of this compound exhibit distinct infrared absorption spectra, allowing for their differentiation. cdnsciencepub.com The differences are particularly notable in the fingerprint region, where skeletal vibrations and out-of-plane bending modes occur.

Key distinguishing bands arise from the C=C stretching and the =C-H bending vibrations of the diene system. The trans isomer, being more symmetrical, generally shows a simpler spectrum with sharper bands compared to the cis isomer. A significant differentiator is the out-of-plane C-H bending vibration for the trans-substituted double bond, which typically appears as a strong band around 990 cm⁻¹.

Below is a table summarizing the principal infrared absorption bands for the cis and trans isomers of this compound. cdnsciencepub.com

| Wave Number (cm⁻¹) - cis Isomer | Wave Number (cm⁻¹) - trans Isomer | Assignment |

| 1764 | 1764 | C=O stretch (ester) |

| 1653 | 1653 | C=C stretch (conjugated diene) |

| 1600 | 1600 | C=C stretch (conjugated diene) |

| 1372 | 1372 | CH₃ bend (acetate) |

| 1211 | 1211 | C-O stretch (ester) |

| 998 | 998 | =C-H out-of-plane bend (trans) |

| 907 | 893 | =CH₂ out-of-plane bend (vinyl group) |

Note: The data is based on spectra of mixtures predominantly containing one isomer.

While early studies on this compound utilized dispersive IR spectroscopy, modern Fourier Transform Infrared (FTIR) spectroscopy offers significant advantages in terms of speed, sensitivity, and resolution.

FTIR Spectroscopy: This technique would be the standard method for obtaining a high-quality infrared spectrum of this compound. The ability to signal-average multiple scans allows for the detection of weak vibrational modes and provides a better signal-to-noise ratio, which is crucial for distinguishing the subtle spectral differences between the cis and trans isomers.

Attenuated Total Reflectance (ATR)-IR Spectroscopy: ATR-IR is a versatile sampling technique that would be particularly useful for analyzing liquid samples of this compound with minimal sample preparation. bruker.com The sample is placed in direct contact with a high-refractive-index crystal (such as diamond or zinc selenide), and the IR beam interacts with the sample at the interface. This technique is ideal for obtaining the IR spectrum of neat liquids or solutions and is less susceptible to issues with sample thickness that can affect traditional transmission measurements. bruker.com

Vapor Phase IR Spectroscopy: The analysis of this compound in the gas phase can provide valuable information, as intermolecular interactions are minimized. nist.gov In the vapor phase, the rotational-vibrational fine structure of the absorption bands may be resolved, offering more detailed structural information. nist.gov Comparing the vapor phase spectrum with the liquid phase spectrum can help in identifying bands that are influenced by intermolecular forces such as dipole-dipole interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of this compound, particularly the conjugated π-electron system.

The presence of the conjugated 1,3-diene system in this compound results in strong absorption in the ultraviolet region of the electromagnetic spectrum. This absorption is due to a π → π* electronic transition, where an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The extended conjugation shifts the absorption maximum (λmax) to a longer wavelength compared to a non-conjugated diene. The cis and trans isomers of this compound exhibit slightly different absorption maxima and molar absorptivities, which can be attributed to the different spatial arrangements of the chromophore. cdnsciencepub.com

| Isomer | λmax (nm) | Molar Absorptivity (ε) |

| cis-1-Acetoxy-1,3-butadiene | 229 | ~18,000 |

| trans-1-Acetoxy-1,3-butadiene | 229 | ~24,000 |

The similar λmax for both isomers indicates that the planarity of the conjugated system is not significantly disrupted in the cis configuration. However, the higher molar absorptivity of the trans isomer suggests a slightly more favorable geometry for the electronic transition.

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 112, which corresponds to the molecular weight of the compound (C₆H₈O₂). cdnsciencepub.com

The fragmentation of the molecular ion is influenced by the presence of the ester functional group and the conjugated diene system. The most prominent fragmentation pathway for esters is often the loss of the alkoxy or acyloxy group. For this compound, a major fragmentation involves the cleavage of the C-O bond of the ester, leading to the formation of an acylium ion.

A characteristic and often the most abundant peak in the mass spectrum of this compound is observed at m/z 43. cdnsciencepub.com This peak corresponds to the acetyl cation ([CH₃CO]⁺), which is a stable acylium ion. The formation of this ion can be represented as follows:

[CH₂=CHCH=CHOCOCH₃]⁺ → [CH₃CO]⁺ + [C₄H₅O]•

Other significant fragments may arise from cleavages within the butadiene chain or rearrangements. The presence of the molecular ion at m/z 112 and the prominent base peak at m/z 43 are key indicators for the identification of this compound by mass spectrometry. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Derivatives and Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural determination of organic molecules. For derivatives of this compound, both ¹H and ¹³C NMR provide critical information regarding the carbon skeleton, the position and stereochemistry of substituents, and the nature of functional groups.

Acyclic Derivatives

The palladium-catalyzed 1,4-addition reactions of 1,3-butadiene (B125203) in the presence of acetate sources can lead to a variety of 1-acetoxy-2-butene derivatives. The ¹H NMR spectra of these compounds are characterized by signals corresponding to the vinyl protons, the methylene (B1212753) groups attached to the oxygen and other heteroatoms, and the acetyl protons.

For instance, the ¹H NMR spectrum of (E)-1-acetoxy-4-(diethylamino)-2-butene displays characteristic signals that confirm its structure. The protons of the ethyl groups appear as a triplet for the methyls and a quartet for the methylenes. The acetyl protons give rise to a sharp singlet, while the methylene protons adjacent to the nitrogen and oxygen atoms, as well as the vinylic protons, show distinct multiplets with specific coupling constants that establish the E-configuration of the double bond. orgsyn.org

Similarly, the structural confirmation of 1-acetoxy-4-benzylamino-2-butene is achieved through detailed analysis of its ¹H NMR spectrum. The spectrum clearly shows signals for the acetyl protons, the methylene groups attached to the nitrogen and oxygen, the vinylic protons, and the aromatic protons of the benzyl (B1604629) group. The coupling constants between the vinylic protons are crucial in determining the geometry of the double bond. orgsyn.org

A key intermediate in the synthesis of such derivatives is 1-acetoxy-4-chloro-2-butene . Its ¹H NMR spectrum exhibits signals for the acetyl protons, the methylene groups adjacent to the oxygen and chlorine atoms, and the olefinic protons.

Below is a summary of the ¹H NMR spectral data for these acyclic derivatives.

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| (E)-1-Acetoxy-4-(diethylamino)-2-butene | CH₃ (ethyl) | 1.03 | t | 7.2 |

| CH₃ (acetyl) | 2.07 | s | ||

| CH₂ (ethyl) | 2.51 | q | 7.2 | |

| NCH₂ | 3.10 | br d | ||

| OCH₂ and CH=CH | 4.55, 5.64-5.90 | br d, m | ||

| 1-Acetoxy-4-benzylamino-2-butene | NH | 1.20-1.60 | br s | |

| CH₃ (acetyl) | 2.06 | s | ||

| NCH₂ (allylic) | 3.28 | br d | 5.7 | |

| NCH₂ (benzylic) | 3.78 | s | ||

| OCH₂ and CH=CH | 4.55, 5.74, 5.88 | br d, dt, dt | 5.8, 15.5, 15.7 | |

| Ar-H | 7.20-7.45 | m |

Diels-Alder Reaction Products

This compound is a versatile diene in Diels-Alder reactions, leading to the formation of substituted cyclohexene (B86901) derivatives. The structural and stereochemical elucidation of these cycloadducts relies heavily on both ¹H and ¹³C NMR spectroscopy.

A representative example is the Diels-Alder adduct of 1,3-butadiene with maleic anhydride (B1165640), which yields cis-4-cyclohexene-1,2-dicarboxylic anhydride . While not a direct product of this compound, its NMR data provides a valuable reference for understanding the spectra of similar adducts. The ¹H NMR spectrum of this compound shows distinct signals for the olefinic protons, the protons at the bridgehead positions (adjacent to the carbonyl groups), and the allylic methylene protons. The coupling patterns between these protons are instrumental in confirming the cis stereochemistry of the ring fusion.

The following tables summarize the ¹H and ¹³C NMR spectral data for cis-4-cyclohexene-1,2-dicarboxylic anhydride.

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | CH₂ | 2.65 | m |

| CH | 3.48 | m | |

| CH=CH | 5.90 | m |

| Compound | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|

| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | CH₂ | 26.1 |

| CH | 39.3 | |

| CH=CH | 125.5 | |

| C=O | 174.7 |

The analysis of these and other derivatives and reaction products of this compound underscores the power of NMR spectroscopy. By carefully interpreting chemical shifts, coupling constants, and signal multiplicities, it is possible to definitively establish the molecular structure, including regiochemistry and stereochemistry, which is crucial for understanding reaction mechanisms and predicting the properties of these compounds.

Advanced Applications and Future Directions in Chemical Synthesis

Utilization as a Synthetic Intermediate for Complex Organic Molecules

1-Acetoxy-1,3-butadiene serves as a powerful tool for synthetic chemists aiming to construct intricate molecular architectures. Its primary utility lies in its ability to act as a four-carbon building block in cycloaddition reactions, providing a straightforward route to six-membered rings with controlled stereochemistry and functionality.

The construction of polycyclic frameworks is a cornerstone of pharmaceutical synthesis, as these structures are common in biologically active natural products and synthetic drugs. The Diels-Alder reaction, a [4+2] cycloaddition, is a highly efficient method for creating six-membered rings. organic-chemistry.orgsigmaaldrich.com this compound is an excellent diene for such reactions. scbt.com The enol acetate (B1210297) functionality allows the resulting cycloadduct to be easily converted into a ketone, providing a handle for further synthetic manipulations.

For instance, the core anthraquinone (B42736) structure of Rhein, a natural product investigated for its inhibitory effects on Scavenger Receptor A (SRA), is conceptually accessible through cycloaddition strategies. nsf.govresearchgate.net While the specific synthesis of Rhein analogs from this compound is not explicitly detailed in the provided literature, the compound represents an ideal precursor for the cyclohexene (B86901) derivatives that form the foundation of such polycyclic systems. The Diels-Alder reaction between this compound and a suitable quinone-based dienophile could, in principle, provide a rapid entry to the carbocyclic core of these SRA inhibitors. This strategic application highlights the potential of this compound in the synthesis of complex pharmaceutical targets.

Beyond discrete molecules, this compound is a valuable monomer for the creation of functional polymers and resins. The conjugated diene system allows it to undergo polymerization. Research has shown that this compound can be polymerized using radical initiators, either in bulk, in a benzene (B151609) solution, or as an aqueous emulsion. researchgate.net The resulting homopolymers typically have average molecular weights (M̄n) of approximately 5,000 and are composed of a mix of 1,4- and 3,4-addition units. researchgate.net

Furthermore, it readily participates in radical copolymerization with a variety of other monomers, including acrylic, vinyl, and other dienic compounds. These copolymers can achieve higher average molecular weights, often around 20,000. researchgate.net The reactivity of this compound in these copolymerizations is reported to be very similar to that of isoprene, a key monomer in the production of synthetic rubber. researchgate.netmdpi.com The presence of the acetoxy group in the resulting polymer backbone offers a site for post-polymerization modification, such as hydrolysis to introduce hydroxyl or ketone functionalities, enabling the production of advanced materials with tailored properties.

| Polymerization Type | Initiation Method | Resulting Polymer Structure | Average Molecular Weight (M̄n) | Key Findings |

|---|---|---|---|---|

| Homopolymerization | Radical Initiators | ~80% 1,4-units, ~20% 3,4-units | ~5,000 | Chain transfer reactions to the monomer limit the molecular weight. researchgate.net |

| Copolymerization | Radical Initiators | Incorporated alongside acrylic, vinyl, or dienic comonomers | ~20,000 | Reactivity is comparable to that of isoprene. researchgate.net |

Generation of Chiral Enolate Surrogates in Asymmetric Synthesis

Asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral molecule, is of paramount importance in modern chemistry. uwindsor.ca this compound and its derivatives have emerged as valuable substrates for generating chiral enolate surrogates.

A study on the cobalt-catalyzed heterodimerization of acetoxy-1,3-dienes with ethylene (B1197577) demonstrated a highly effective method for producing these valuable chiral intermediates. nsf.gov Using a catalyst generated from a cobalt source and a chiral phosphine (B1218219) ligand such as DIOP or BDPP, the reaction proceeds with excellent regioselectivity and enantioselectivity. nsf.gov The process, known as hydrovinylation, adds a vinyl group to the C4 position and a hydrogen atom to the C1 position of the diene, yielding a highly functionalized chiral enol acetate. These products can be obtained with enantiomeric excesses (ee) of up to 99%. nsf.gov These chiral enolate surrogates can then be used in a variety of subsequent nucleophilic reactions, including alkylations, aldol (B89426) reactions, and Michael additions, to build more complex chiral molecules with a high degree of stereocontrol. nsf.gov

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Significance |

|---|---|---|---|---|

| 2-Acetoxy-1,3-diene derivative | (DIOP)CoCl₂ with MAO | Chiral β-vinyl enol acetate | Up to 99% | Provides a practical route to valuable chiral building blocks from simple starting materials. nsf.gov |

| 2-Acetoxy-1,3-diene derivative | (BDPP)CoCl₂ with MAO | Chiral β-vinyl enol acetate | High (specific % varies with substrate) | Demonstrates the utility of commercially available chiral ligands for this transformation. nsf.gov |

Exploration of Novel Reaction Methodologies and Unexplored Reactivity Profiles

While the Diels-Alder reaction is its most common application, research into this compound has uncovered a broader reactivity profile, leading to novel synthetic methodologies.

Its versatility as a diene has been demonstrated in reactions with a range of dienophiles under various conditions. sigmaaldrich.comchemicalbook.com These include reactions with ortho-carbazolequinones, diethyl ketovinylphosphonate (with or without Lewis acid catalysis), and simple acrylates to form functionalized cyclohexene systems. sigmaaldrich.comchemicalbook.com It also participates in cycloadditions with other dienophiles such as maleimides and juglone. chemicalbook.com

Beyond cycloadditions, novel reactivity has been explored:

Palladium-Catalyzed Reactions: The compound is related to intermediates in the palladium-catalyzed 1,4-acetoxychlorination of 1,3-butadiene (B125203), a process that creates bifunctional molecules useful for further synthesis. orgsyn.org

Photocatalysis: It has been utilized as a reactant in reactions driven by visible light photocatalysis, opening avenues for more sustainable, light-driven chemical transformations. chemicalbook.com

Cascade Reactions: It has served as a key reactant in complex cascade reactions, such as the intermolecular oxa-Pictet-Spengler cyclization, showcasing its ability to participate in multi-step transformations to rapidly build molecular complexity. chemicalbook.com

Cobalt-Catalyzed Hydrovinylation: As mentioned previously, the enantioselective hydrovinylation reaction represents a significant advance, transforming a simple diene into a high-value chiral building block. nsf.gov

| Reaction Type | Reactant Partner / Conditions | Product Type | Reference |

|---|---|---|---|

| Diels-Alder | ortho-Carbazolequinones | Benzocarbazolequinones | sigmaaldrich.comchemicalbook.com |

| Diels-Alder | Diethyl ketovinylphosphonate | Phosphorylated cyclohexene derivatives | sigmaaldrich.comchemicalbook.com |

| Diels-Alder | Methyl acrylate (B77674) | Racemic 2-hydroxy-3-cyclohexenecarboxylic acid precursors | sigmaaldrich.comchemicalbook.com |

| Asymmetric Hydrovinylation | Ethylene / Chiral Cobalt Catalyst | Chiral Enolate Surrogates | nsf.gov |

| Cascade Reaction | Intermolecular oxa-Pictet-Spengler cyclization conditions | Complex heterocyclic systems | chemicalbook.com |

Perspectives on Industrial Scalability and Process Innovations

The industrial viability of a chemical process is heavily dependent on the cost and availability of starting materials, as well as the efficiency of the synthetic route. This compound is well-positioned in this regard, as its parent compound, 1,3-butadiene, is a large-volume, inexpensive chemical produced as a byproduct of ethylene production from steam crackers. americanchemistry.com

Several methods for the synthesis of this compound have been reported, with some showing promise for industrial-scale application:

From Crotonaldehyde (B89634): One route involves the reaction of crotonaldehyde with acetic anhydride (B1165640), catalyzed by potassium or sodium acetate. chemicalbook.com This method uses common and inexpensive bulk chemicals.

From 1,3-Butadiene: A more direct and potentially more atom-economical approach is the gas-phase acetoxylation of 1,3-butadiene. This process, which uses a palladium-potassium acetate (Pd-KOAc) catalyst, has been reported to form this compound as a major product. chemicalbook.comsigmaaldrich.com

The direct conversion of 1,3-butadiene into a more functionalized intermediate like this compound represents a significant process innovation. Such value-added transformations are central to the modern chemical industry. Further development and optimization of the catalytic gas-phase acetoxylation could lead to a cost-effective and scalable manufacturing process, making this compound more accessible for large-scale applications in the pharmaceutical, materials, and fine chemical industries.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Acetoxy-1,3-butadiene in laboratory settings?

- Methodological Answer : The compound is commonly synthesized via pyrolysis of cis-1,4-diacetoxy-2-butene at controlled temperatures (e.g., 120–150°C under reduced pressure), yielding a mixture of cis and trans isomers. This method requires careful monitoring to prevent polymerization, which can be minimized by adding stabilizers like p-tert-butylcatechol (0.1%) . Alternative routes include catalytic acetylation of 1,3-butadienol under anhydrous conditions, though pyrolysis remains the most reproducible method for academic research.

Q. Which physicochemical properties of this compound are critical for experimental design?

- Methodological Answer : Key properties include:

- Boiling Point : 60–61°C at 40 mmHg .

- Density : 0.945 g/mL at 25°C .

- Refractive Index : n²⁰/D = 1.469 .

- Solubility : Miscible with most organic solvents (e.g., dichloromethane, THF) but immiscible with water.

Researchers must account for its volatility and flammability, requiring inert atmospheres (N₂/Ar) and low-temperature storage (2–8°C) to prevent degradation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : The compound is classified as a flammable liquid (Flam. Liq. 3) and irritant (Skin Irrit. 2, Eye Irrit. 2). Use fume hoods, flame-resistant labware, and personal protective equipment (nitrile gloves, safety goggles). Stabilizers like p-tert-butylcatechol must be maintained at 0.1% to suppress polymerization. Emergency procedures include ethanol/water mixtures for spill containment and activated carbon for vapor adsorption .

Advanced Research Questions

Q. How does stereochemistry (cis vs. trans isomers) influence the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : The trans isomer exhibits higher reactivity due to reduced steric hindrance, enabling faster [4+2] cycloaddition with dienophiles like maleimides or methyl acrylate. Cis isomers may require Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance electrophilicity. Stereochemical outcomes can be analyzed via ¹H NMR (coupling constants of vinyl protons) or chiral HPLC to differentiate enantiomeric products .

Q. What analytical techniques are recommended to assess the purity and stability of this compound during storage?

- Methodological Answer :

- GC-MS : Monitors volatile degradation products (e.g., acetic acid or polymeric residues).

- FT-IR : Tracks carbonyl (C=O) and vinyl (C=C) bond integrity.

- Karl Fischer Titration : Measures moisture content, critical for preventing hydrolysis.

Stability is improved by storing under inert gas with molecular sieves (3Å) and periodic redistillation (40 mmHg, 60°C) to remove oligomers .

Q. How do Lewis acids modulate enantioselectivity in asymmetric Diels-Alder reactions involving this compound?

- Methodological Answer : Chiral Lewis acids (e.g., BINOL-derived titanium complexes) coordinate to the acetoxy group, inducing axial chirality in the diene. This preorganizes the molecule for face-selective attack by dienophiles. Reaction optimization involves screening solvents (e.g., CH₂Cl₂ vs. toluene) and temperatures (−20°C to 25°C). Enantiomeric excess (ee) is quantified via polarimetry or chiral stationary-phase GC .

Q. What competing reaction pathways occur when this compound participates in [6+4] cycloadditions versus traditional [4+2] reactions?

- Methodological Answer : In [6+4] reactions with conjugated trienes (e.g., fulvenes), the diene acts as a 6π component, forming ten-membered rings. This competes with [4+2] pathways under kinetic control (low temperature) or thermodynamic control (prolonged heating). Computational modeling (DFT) predicts regioselectivity, while ¹³C NMR tracks bond formation. Solvent polarity (e.g., DMF vs. hexane) significantly influences pathway dominance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.